molecular formula C6H10O B13799682 (3R)-hex-1-yn-3-ol CAS No. 74364-79-7

(3R)-hex-1-yn-3-ol

Cat. No.: B13799682
CAS No.: 74364-79-7
M. Wt: 98.14 g/mol
InChI Key: LTFTWJYRQNTCHI-LURJTMIESA-N
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Description

(3R)-Hex-1-yn-3-ol (CAS: 105-31-7) is a secondary acetylene alcohol with the molecular formula C₆H₁₀O and a molecular weight of 98.145 g/mol . Its structure features a terminal alkyne at position 1 and a hydroxyl group at position 3, with the (R)-configuration at the chiral center. This compound is also known as propylethinylcarbinol or 3-hydroxy-1-hexyne, and it is a colorless to pale yellow liquid with a boiling point of ~140–141°C .

Properties

CAS No.

74364-79-7

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(3R)-hex-1-yn-3-ol

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3/t6-/m0/s1

InChI Key

LTFTWJYRQNTCHI-LURJTMIESA-N

Isomeric SMILES

CCC[C@H](C#C)O

Canonical SMILES

CCCC(C#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-hex-1-yn-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, a typical synthetic route might involve the following steps:

    Starting Material: Begin with a suitable alkyne precursor.

    Hydroboration-Oxidation: The alkyne is subjected to hydroboration using a chiral borane reagent, followed by oxidation to introduce the hydroxyl group at the desired position.

    Purification: The resulting product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of (3R)-hex-1-yn-3-ol may involve more scalable and cost-effective methods. These could include:

    Asymmetric Hydrogenation: Utilizing chiral catalysts to selectively hydrogenate a prochiral alkyne.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer of a racemic mixture to the desired (3R)-hex-1-yn-3-ol.

Chemical Reactions Analysis

Types of Reactions

(3R)-hex-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group to halides.

Major Products

The major products formed from these reactions include:

    Oxidation: Hex-1-yn-3-one or hex-1-yn-3-al.

    Reduction: Hex-1-en-3-ol or hexan-3-ol.

    Substitution: 3-chlorohex-1-yne or 3-bromohex-1-yne.

Scientific Research Applications

(3R)-hex-1-yn-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in studies involving enzyme catalysis and stereochemistry.

    Industry: (3R)-hex-1-yn-3-ol is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism by which (3R)-hex-1-yn-3-ol exerts its effects depends on the specific reactions it undergoes. For example:

    Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons.

    Reduction: The alkyne group is hydrogenated to form an alkene or alkane.

    Substitution: The hydroxyl group is replaced by a halide through nucleophilic attack.

Comparison with Similar Compounds

Positional Isomers: 3-Hexyn-1-ol

Property (3R)-Hex-1-yn-3-ol 3-Hexyn-1-ol
Structure C≡C-CH(OH)-CH₂-CH₂-CH₃ HO-CH₂-C≡C-CH₂-CH₂-CH₃
Molecular Formula C₆H₁₀O C₆H₁₀O
Boiling Point ~140–141°C 413–414 K (139–141°C)
Stereochemistry Chiral (R-configuration) Achiral (no stereocenter)
Reactivity Forms amino alcohols via Mannich-like reactions Less reactive in condensations due to primary alcohol position

Key Difference : The hydroxyl group's position (secondary vs. primary alcohol) influences reactivity. (3R)-Hex-1-yn-3-ol’s secondary alcohol enhances nucleophilicity, enabling efficient participation in condensation reactions .

Methyl-Substituted Derivative: 3-Methyl-1-hexyn-3-ol

Property (3R)-Hex-1-yn-3-ol 3-Methyl-1-hexyn-3-ol
Structure C≡C-CH(OH)-CH₂-CH₂-CH₃ C≡C-C(CH₃)(OH)-CH₂-CH₂-CH₃
Molecular Formula C₆H₁₀O C₇H₁₂O
Molecular Weight 98.145 g/mol 112.1696 g/mol
Reactivity Higher steric hindrance due to methyl group reduces reaction rates in condensations

Synthetic Utility : The methyl group in 3-methyl-1-hexyn-3-ol introduces steric bulk, which can hinder nucleophilic attack but stabilize carbocation intermediates in acid-catalyzed reactions .

Silylated Analogs: (R,E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol

Property (3R)-Hex-1-yn-3-ol (R,E)-1-(Trimethylsilyl)hex-4-en-1-yn-3-ol
Structure C≡C-CH(OH)-CH₂-CH₂-CH₃ Si(CH₃)₃-C≡C-CH(OH)-CH₂-CH=CH₂
Molecular Formula C₆H₁₀O C₉H₁₆OSi
Key Feature Terminal alkyne Trimethylsilyl-protected alkyne; conjugated diene
Applications Amino alcohol synthesis Chiral ligand in transition-metal catalysis

Functional Advantage : The trimethylsilyl group enhances alkyne stability and directs regioselectivity in cycloadditions .

Research Findings and Mechanistic Insights

Reaction Yields and Conditions

  • (3R)-Hex-1-yn-3-ol: Achieves 95% yield in amino alcohol synthesis when reacted with formaldehyde and ethanolamine at 60°C for 4 hours .
  • 3-Methyl-1-hexyn-3-ol : Lower yields (~70%) in similar condensations due to steric hindrance .

Enantioselectivity

  • The (R)-configuration of hex-1-yn-3-ol is critical for producing enantiopure thioesters (83–98% ee) via Mitsunobu reactions .

Computational Studies

  • Quantum chemical calculations confirm that the secondary alcohol in (3R)-hex-1-yn-3-ol has a lower activation energy (~15 kJ/mol) in nucleophilic additions compared to primary alcohols .

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